Bromuro de 4-(etoxicarbonil)-1-(fenilmetil)piridinio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

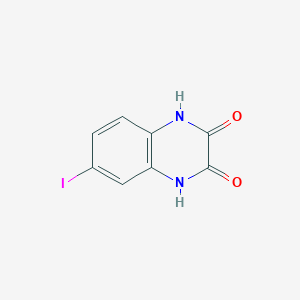

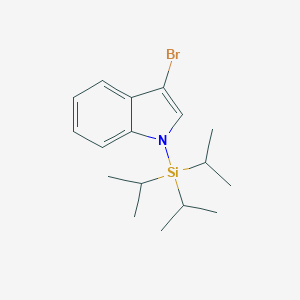

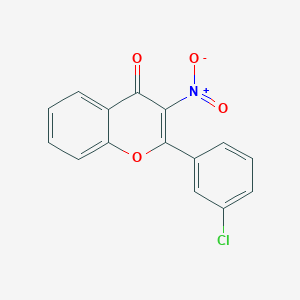

Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide: . This compound, with its specific substituents, offers distinct reactivity and utility in synthetic chemistry and beyond.

Aplicaciones Científicas De Investigación

Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide has several applications in scientific research:

Mecanismo De Acción

Target of Action

Pyridinium salts, including Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide, are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have been used in a wide range of research topics due to their intriguing role . .

Mode of Action

The mode of action of pyridinium salts is diverse and depends on their structure and the specific targets they interact with. For instance, some pyridinium salts are known to act as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors . Pyridinium ylides, a class of pyridinium salts, are usually considered nucleophiles that can undergo various reactions involving electron pairs . .

Biochemical Pathways

The biochemical pathways affected by pyridinium salts are diverse and depend on their specific targets and mode of action. Some pyridinium salts have been reported to have importance in materials science and biological issues related to gene delivery . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pyridinium salts typically involves the quaternization of pyridine with an alkyl halide. For Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide, the reaction involves the treatment of 4-(ethoxycarbonyl)pyridine with benzyl bromide under suitable conditions . The reaction is usually carried out in an aprotic solvent like acetonitrile or dichloromethane, and the product is isolated by precipitation or crystallization.

Industrial Production Methods: Industrial production of pyridinium salts often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products:

Oxidation: Carbonyl derivatives.

Reduction: Piperidinium derivatives.

Substitution: Various substituted pyridinium salts.

Comparación Con Compuestos Similares

- Pillar 4pyridinium: A macrocyclic pyridinium compound with unique structural properties .

Pyridinium chlorochromate (PCC): Used primarily for oxidation reactions.

Pyridinium dichromate (PDC): Another oxidizing agent with similar applications.

Uniqueness: Its ability to undergo multiple types of chemical reactions and its utility in both synthetic and biological contexts make it a valuable compound for research and industrial applications .

Propiedades

IUPAC Name |

ethyl 1-benzylpyridin-1-ium-4-carboxylate;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16NO2.BrH/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-11H,2,12H2,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDURSZTWSNZWLI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441893 |

Source

|

| Record name | Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23019-61-6 |

Source

|

| Record name | Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)

![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)

![6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride](/img/structure/B114651.png)